molecular formula C14H15O6PS B14577495 2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate CAS No. 61124-85-4

2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate

Cat. No.: B14577495
CAS No.: 61124-85-4
M. Wt: 342.31 g/mol
InChI Key: ULYUMMSWBUTDDZ-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a benzoyl group, a methoxy group, and a thiophene ring, all of which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy group is added through a nucleophilic substitution reaction, using methanol and a suitable base.

    Phosphorylation: The final step involves the phosphorylation of the thiophene ring, using dimethyl phosphate and a suitable catalyst.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Bind to Receptors: Interact with cellular receptors, modulating signal transduction pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-5-methoxythiophene: Lacks the phosphate group, resulting in different chemical properties.

    5-Methoxy-2-thiophenecarboxylic Acid: Contains a carboxylic acid group instead of a benzoyl group.

    2-Benzoylthiophene: Does not have the methoxy group, leading to different reactivity.

Uniqueness

2-Benzoyl-5-methoxythiophen-3-yl dimethyl phosphate is unique due to the combination of its benzoyl, methoxy, and phosphate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61124-85-4

Molecular Formula

C14H15O6PS

Molecular Weight

342.31 g/mol

IUPAC Name

(2-benzoyl-5-methoxythiophen-3-yl) dimethyl phosphate

InChI

InChI=1S/C14H15O6PS/c1-17-12-9-11(20-21(16,18-2)19-3)14(22-12)13(15)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

ULYUMMSWBUTDDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)C2=CC=CC=C2)OP(=O)(OC)OC

Origin of Product

United States

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